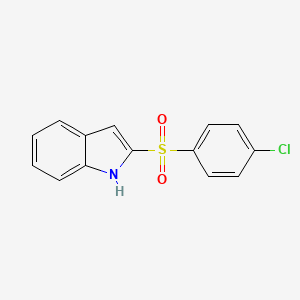

2-((4-Chlorophenyl)sulfonyl)-1H-indole

Description

Contextual Significance of Indole (B1671886) Scaffolds in Modern Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous and highly significant structural motif in the realm of chemical and pharmaceutical research. nih.govnih.gov Its prevalence in a vast number of natural products, alkaloids, and bioactive molecules underscores its evolutionary selection as a key pharmacophore. nih.gov This structural versatility allows the indole ring to interact with a wide array of biological targets, making it a foundational component in the development of new therapeutic agents. nih.govnih.gov

Researchers have successfully developed indole-based compounds for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. acs.org The indole nucleus serves as the core for numerous FDA-approved drugs, such as the nonsteroidal anti-inflammatory drug Indomethacin and various anticancer agents. nih.gov Its ability to be readily functionalized at multiple positions allows chemists to systematically modify its structure to optimize biological activity, binding affinity, and pharmacokinetic properties, thus maintaining its status as a "privileged structure" in drug discovery. acs.orgmdpi.com The structural versatility of indoles enables the design of compounds that can target specific biological pathways, such as protein kinases and tubulin polymerization, which are critical in cancer progression. nih.govnih.govsemanticscholar.org

The Role of Sulfonyl Moieties in Modulating Chemical and Biological Profiles of Organic Compounds

The incorporation of a sulfonyl (SO₂) group into organic molecules is a powerful and widely used strategy in drug design. nih.gov This functional group imparts unique physicochemical properties that can profoundly influence a compound's biological activity. semanticscholar.org With its strong electron-withdrawing nature and tetrahedral geometry, the sulfonyl group can act as a rigid linker, orienting other functional groups for optimal interaction with a biological target. researchgate.net Furthermore, the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, facilitating strong and specific binding to enzyme active sites or receptors. semanticscholar.org

From a drug development perspective, adding a sulfonyl moiety can enhance a molecule's metabolic stability, increase its polarity, and improve its solubility, all of which are critical pharmacokinetic properties. nih.gov The sulfonyl group is a key component in the sulfonamide class of drugs, which includes a wide range of antibacterial, diuretic, and antidiabetic agents. nih.gov Over 150 FDA-approved drugs contain a sulfur(VI) moiety, a testament to its importance and utility in medicinal chemistry. nih.gov Its ability to serve as a bioisostere for other functional groups, such as carbonyls or phosphates, further expands its application in modifying and optimizing lead compounds. semanticscholar.org

Positioning of 2-((4-Chlorophenyl)sulfonyl)-1H-indole within Current Academic Research Trajectories

The specific compound, this compound, belongs to the class of indolylarylsulfones. This class of molecules is the subject of significant academic and industrial research, primarily focused on the development of novel therapeutic agents. nih.gov Current research trajectories place these compounds in the context of anticancer agent discovery, where the indole scaffold acts as a cytotoxic core and the arylsulfonyl group helps to direct and enhance this activity. researchgate.net

Investigations into structurally similar compounds, such as indole-based arylsulfonylhydrazides, have demonstrated promising anticancer activity. For example, research into a series of indole based sulfonohydrazide derivatives has shown significant inhibitory effects against human breast cancer cell lines. nih.gov In these studies, the arylsulfonyl moiety, often substituted with electron-withdrawing groups like chlorine, is crucial for the observed biological effect. nih.gov Therefore, this compound is positioned within a research framework aimed at synthesizing and evaluating new, potent, and selective anticancer agents that exploit the synergistic properties of the indole and arylsulfonyl scaffolds. researchgate.net

Overarching Research Questions and Aims Guiding Investigations into this compound

The investigation into this compound and its analogues is driven by several key research questions aimed at elucidating their therapeutic potential. A primary goal is to synthesize and characterize novel sulfonylated indole derivatives and to systematically evaluate their biological activity against various disease targets, with a strong emphasis on cancer. nih.govresearchgate.net

Key research aims include:

Synthesis and Structural Elucidation: Developing efficient and versatile synthetic routes to access a library of 2-arylsulfonyl indoles with diverse substitution patterns on both the indole and the aryl ring.

Biological Screening: Evaluating the cytotoxic activity of these compounds against a panel of human cancer cell lines to identify potent and selective inhibitors of cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies: Determining how different substituents and their positions on the molecular scaffold affect the biological activity. For instance, researchers investigate the impact of the chloro-substituent on the phenylsulfonyl group in terms of potency and selectivity.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their effects. This includes identifying the specific cellular targets, such as enzymes (e.g., carbonic anhydrase, kinases) or structural proteins (e.g., tubulin), that these molecules inhibit. nih.govresearchgate.net

A concrete example from a study on a closely related class of compounds, indole based sulfonohydrazides, highlights these aims. The study evaluated the in vitro anticancer activity against two breast cancer cell lines, providing quantifiable data on their inhibitory potency.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | 13.2 |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 8.2 |

This data demonstrates the research focus on quantifying the potency of such molecules, with the ultimate goal of developing lead compounds for new cancer therapies. nih.gov The compound this compound is a logical subject within this line of inquiry, representing a core structure upon which further optimization and development can be based.

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClNO2S |

|---|---|

Molecular Weight |

291.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-1H-indole |

InChI |

InChI=1S/C14H10ClNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |

InChI Key |

WZBXTACDHZWODR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Detailed Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl Sulfonyl 1h Indole Via Advanced Spectroscopic and Crystallographic Techniques

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-field and multi-dimensional NMR spectroscopy are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships of atoms within a molecule.

For 2-((4-Chlorophenyl)sulfonyl)-1H-indole, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the 4-chlorophenyl group, as well as a characteristic signal for the N-H proton of the indole. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the chlorine atom.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms directly attached to the sulfonyl group and the chlorine atom would exhibit characteristic chemical shifts.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for a complete structural assignment. A COSY spectrum would reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the indole ring, the sulfonyl group, and the 4-chlorophenyl ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole N-H | 8.0 - 9.0 | - |

| Indole Aromatic C-H | 6.5 - 7.8 | 100 - 140 |

| 4-Chlorophenyl Aromatic C-H | 7.4 - 7.9 | 128 - 145 |

| Indole Quaternary C | - | 110 - 140 |

| 4-Chlorophenyl Quaternary C | - | 130 - 140 |

Single-Crystal X-ray Diffraction for Defining Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound.

The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the relative orientation of the indole and 4-chlorophenyl rings with respect to the sulfonyl group. Furthermore, the analysis of the crystal packing would identify intermolecular interactions such as hydrogen bonds (involving the indole N-H), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular assembly and the physical properties of the compound.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise values in Å and ° |

| Bond Lengths (e.g., C-S, S=O, N-H) | Precise values in Å |

| Bond Angles (e.g., O=S=O, C-S-C) | Precise values in ° |

| Intermolecular Interactions | e.g., Hydrogen bond distances and angles |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Functional Group Vibrations and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would be expected to show a characteristic stretching vibration for the N-H group of the indole, typically in the range of 3200-3500 cm⁻¹. The position and shape of this band can provide insights into hydrogen bonding. The strong asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group would be prominent in the range of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be observed.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3500 | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| S=O Asymmetric Stretch | 1300 - 1350 | 1300 - 1350 |

| S=O Symmetric Stretch | 1140 - 1160 | 1140 - 1160 |

| C-S Stretch | 600 - 800 | 600 - 800 |

High-Resolution Mass Spectrometry-Based Approaches for Molecular Formula Validation and Fragmentation Pattern Analysis in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-precision mass measurement of the molecular ion, which would confirm its molecular formula (C₁₄H₁₀ClNO₂S). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide valuable structural information. The fragmentation of this compound would likely involve cleavage of the C-S and S-N bonds, leading to characteristic fragment ions corresponding to the indole moiety and the 4-chlorophenylsulfonyl group. This information is valuable for structural confirmation and for studying the compound's stability and reactivity under energetic conditions.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis | Expected Information |

| HRMS (Molecular Ion) | Accurate mass confirming the formula C₁₄H₁₀ClNO₂S |

| Isotopic Pattern | Presence of M+2 peak characteristic of chlorine |

| Major Fragment Ions | Fragments corresponding to [Indole]⁺, [Cl-Ph-SO₂]⁺, etc. |

Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenyl Sulfonyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-((4-Chlorophenyl)sulfonyl)-1H-indole. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These calculations also allow for the determination of various reactivity descriptors, as shown in the table below.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value (arbitrary units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness |

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Spectroscopic Property Prediction: DFT calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com Theoretical vibrational frequencies from IR spectra can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, calculated NMR chemical shifts provide valuable information for the structural elucidation of the molecule. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. The potential energy surface (PES) can be mapped by systematically rotating the single bonds, particularly the C-S and S-N bonds, to identify low-energy conformers. This analysis helps in understanding the molecule's flexibility and the energetic barriers between different conformations. The distorted tetrahedral geometry around the sulfur atom in the sulfonamide group can lead to non-planar arrangements with the indole (B1671886) scaffold. mdpi.com

Molecular Dynamics Simulations to Explore Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a simulated biological environment, such as in a solvent like water. nih.gov MD simulations provide insights into the conformational changes of the molecule over time and how it interacts with solvent molecules. The stability of the ligand-protein complex can be assessed through parameters like the root-mean-square deviation (RMSD) analysis. nih.govresearchgate.net These simulations are crucial for understanding how the solvent influences the molecule's conformation and potential interactions with biological targets.

In Silico Prediction of Putative Biological Targets and Ligand-Protein Binding Modes for this compound Analogues (e.g., Molecular Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound and its analogues, docking studies can identify potential biological targets by screening against a library of protein structures. nih.gov These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govresearchgate.netnih.gov For instance, the indole nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The chlorophenyl group can engage in hydrophobic interactions within the binding pocket. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Strength of the ligand-protein interaction |

| Interacting Residues | Lys72, Glu91, Leu148 | Key amino acids in the binding site |

| Hydrogen Bonds | N-H (indole) with Glu91 backbone | Specific electrostatic interactions |

Note: The data in this table are for illustrative purposes and represent typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov For derivatives of this compound, a QSAR model can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. eurjchem.commdpi.com

A robust QSAR model, characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), can be used to predict the activity of newly designed analogues. mdpi.com This allows for the rational design of more potent compounds by modifying the chemical structure based on the insights gained from the model. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the indole ring enhances biological activity.

Mechanistic Investigations into the Biological Modulatory Capacities of 2 4 Chlorophenyl Sulfonyl 1h Indole and Its Analogues Preclinical, Cell Based and Biochemical Studies

Biochemical Characterization of Enzyme Inhibition or Activation by 2-((4-Chlorophenyl)sulfonyl)-1H-indole (e.g., kinetics, reversibility)

Direct biochemical studies on the enzyme inhibition or activation by this compound are not available in the current scientific literature. However, research on analogous compounds provides insights into the potential enzymatic targets of this class of molecules. For instance, a series of compounds bearing a (4-chlorophenyl)sulfonyl moiety linked to a piperidine and 1,3,4-oxadiazole core showed inhibitory activity against acetylcholinesterase (AChE) and urease. Several of these compounds demonstrated potent urease inhibition with IC50 values in the low micromolar range, significantly more active than the standard inhibitor, thiourea scielo.br.

Another related indole (B1671886) derivative, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been investigated for its antioxidant properties. Molecular docking studies suggested potential interactions with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, as well as the hydrogen peroxide-scavenging enzyme, catalase nih.gov. This suggests that indole-based compounds with a 4-chlorophenyl substituent may modulate enzymatic activities related to oxidative stress.

Table 1: Enzyme Inhibitory Activity of an Analogous Compound Series Note: This data is for a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives, not this compound.

| Compound | Target Enzyme | IC50 (µM) |

| 7l | Urease | 2.14 ± 0.003 |

| 7m | Urease | 0.63 ± 0.001 |

| 7n | Urease | 2.17 ± 0.006 |

| 7o | Urease | 1.13 ± 0.003 |

| Thiourea (Standard) | Urease | 21.25 ± 0.15 |

Receptor Binding Profiling and Allosteric Modulation Studies of this compound Analogues in Cell-Free Systems

Specific receptor binding data for this compound is not documented. However, studies on structurally related indole-sulfonamide derivatives have revealed interactions with various receptors. For example, a novel series of 1-(arylsulfonyl-isoindol-2-yl)piperazines, which feature a sulfonamide moiety, were evaluated as antagonists for the 5-HT6 receptor nih.gov.

While not indole-based, a compound named 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has been studied for its anti-inflammatory properties and shows the relevance of the 4-chlorophenyl group in receptor interactions within neuroinflammatory contexts.

Unraveling Cellular Pathway Perturbations Induced by this compound in Specific Cell Lines

While there is no direct evidence on the cellular effects of this compound, research on related indole-based compounds and other molecules with the 4-chlorophenyl group provides a basis for hypothesizing potential activities.

Numerous studies on indole derivatives have demonstrated their potential to interfere with cell cycle progression and induce apoptosis in cancer cell lines. For instance, a series of novel indole-based compounds were designed as Bcl-2 inhibitors, a key regulator of apoptosis. One of the lead compounds, U2, was shown to induce apoptosis and cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells nih.govresearchgate.net. Another study on pyrazolinyl-indole derivatives, some containing a 4-chlorophenyl group, reported significant cytotoxic activities against various cancer cell lines nih.gov. Specifically, compound HD05, which has a 4-chlorophenyl substituent, showed a broad range of cancer cell growth inhibition nih.gov.

Furthermore, a series of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were found to induce apoptosis in human gastric cancer cells through the activation of caspases-9 and -3 rsc.orgresearchgate.net. These findings suggest that the 4-chlorophenyl moiety can be a critical pharmacophore in inducing apoptosis.

Table 2: Anticancer Activity of an Analogous Indole Derivative (Compound U2) Note: This data is for an indole-based Bcl-2 inhibitor, not this compound.

| Cell Line | IC50 (µM) | Effect |

| MCF-7 | 1.2 ± 0.02 | BCL-2 Inhibition, Apoptosis, G1/S Arrest |

| MDA-MB-231 | Sub-micromolar | Cytotoxic Activity |

| A549 | Sub-micromolar | Cytotoxic Activity |

The role of this compound in autophagy and cellular stress is not established. However, a related organoselenium indole compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells nih.gov. CMI was found to reduce reactive oxygen species (ROS) and increase levels of reduced glutathione, suggesting a role in modulating cellular stress responses nih.gov. This indicates that the combination of an indole scaffold and a 4-chlorophenyl group may contribute to antioxidant activities.

While direct evidence for this compound is lacking, the anti-inflammatory potential of related structures has been explored. A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, exhibited potent anti-inflammatory activity. In a lipopolysaccharide (LPS)-induced systemic inflammation model, this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α researchgate.netmdpi.comnih.gov. Another study on an indole-2-formamide benzimidazole[2,1-b]thiazole derivative showed inhibition of the release of inflammatory cytokines NO, IL-6, and TNF-α nih.gov. These findings highlight the potential for compounds containing a 4-chlorophenyl group to modulate inflammatory pathways.

Structure-Activity Relationship (SAR) Studies Correlating Structural Variations with Mechanistic Biological Endpoints

Specific SAR studies for this compound are not available. However, SAR studies on related N-arylsulfonyl-indole derivatives have been conducted. For instance, in a series of N-arylsulfonyl-indole-2-carboxamide derivatives acting as Bcl-2 inhibitors, the nature and position of substituents on the indole and phenylsulfonyl rings were found to be critical for activity nih.govresearchgate.net. In another study on pyrazolinyl-indoles, the presence of a 4-chlorophenyl group on the pyrazoline ring was associated with high cytotoxic activity against a range of cancer cell lines nih.gov.

These examples from analogous compounds underscore the importance of the substitution pattern on the indole and phenylsulfonyl rings for biological activity. The specific placement of the (4-Chlorophenyl)sulfonyl group at the 2-position of the indole ring would likely result in a unique pharmacological profile that warrants further investigation.

Target Engagement Studies in Live Cells Using Chemical Biology Tools

No data available.

Strategic Design and Synthesis of Derivatives of 2 4 Chlorophenyl Sulfonyl 1h Indole for Optimized Mechanistic Probing and Biological Specificity

Systematic Substitution Pattern Exploration on the Indole (B1671886) and Chlorophenyl Moieties

Systematic exploration of substitution patterns on both the indole and chlorophenyl rings of 2-((4-Chlorophenyl)sulfonyl)-1H-indole is a fundamental strategy to probe the structure-activity relationship (SAR). This involves introducing a variety of substituents at different positions to map out the electronic and steric requirements for optimal biological activity.

On the indole moiety, positions 1, 3, 4, 5, 6, and 7 are amenable to substitution. The nitrogen at position 1 (N1) is a common site for modification. For instance, alkylation or acylation at this position can influence the compound's lipophilicity and hydrogen bonding capacity. The synthesis of N-acetylated indole derivatives has been shown to be achievable through treatment with acetic anhydride. nih.gov

Substitutions on the carbocyclic part of the indole ring (positions 4, 5, 6, and 7) can modulate electronic properties and provide vectors for further functionalization. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -F, -Cl, -NO2) can be introduced to systematically alter the electron density of the indole ring system.

Similarly, the 4-chlorophenyl ring offers opportunities for substitution at the 2', 3', 5', and 6' positions. The existing chlorine atom at the 4' position can be replaced, or additional substituents can be introduced to explore the impact on target binding. For example, the synthesis of analogues with varying halogen substitutions (e.g., fluorine, bromine) or with small alkyl or trifluoromethyl groups can provide insights into the role of this part of the molecule. The synthesis of dichloro-substituted analogues has been reported in similar scaffolds. nih.gov

The following table outlines a hypothetical exploration of systematic substitutions and their potential impact:

| Position of Substitution | Substituent (R) | Rationale for Modification | Potential Impact on Activity |

| Indole N1 | -CH3, -C2H5 | Increase lipophilicity, remove hydrogen bond donor capability. | Altered membrane permeability and target binding. |

| Indole C5 | -F, -OCH3 | Modulate electronic properties of the indole ring. | Enhanced or diminished target affinity. |

| Chlorophenyl C2' | -Cl, -CH3 | Introduce steric bulk and alter electronic distribution. | Probe for steric tolerance in the binding pocket. |

| Chlorophenyl C3' | -CF3 | Introduce a strong electron-withdrawing group. | Influence on pKa and potential for new interactions. |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties while maintaining the essential molecular recognition features. nih.gov Within the this compound scaffold, several moieties are amenable to such modifications.

The indole ring itself can be replaced with other bicyclic or monocyclic heteroaromatic systems. For example, benzofuran, benzothiophene, or indazole could serve as bioisosteres, potentially offering altered metabolic stability or new hydrogen bonding patterns. The development of potent and selective inhibitors through bioisosteric replacement of the indole moiety has been successfully demonstrated in other contexts. nih.gov

The sulfonyl linker is another key area for bioisosteric modification. While the sulfonyl group is crucial for the activity of many compounds, it can sometimes lead to poor solubility or metabolic liabilities. Replacing the sulfonyl group with a sulfonamide, a ketone, or an amide could result in analogues with improved drug-like properties.

The table below presents some potential bioisosteric replacements:

| Original Moiety | Bioisosteric Replacement | Rationale |

| 1H-Indole | Benzofuran, Azaindole | Altered hydrogen bonding capacity and metabolic stability. |

| -SO2- (Sulfonyl) | -CONH- (Amide), -C=O (Ketone) | Improved solubility and modified electronic properties. |

| 4-Chlorophenyl | Pyridyl, Thienyl | Introduction of heteroatoms for new interactions. |

Development of Probes and Reporter Molecules Based on this compound for Target Identification

To elucidate the molecular targets and mechanism of action of this compound, derivatives functionalized as probes or reporter molecules are invaluable. These tools can be used in biochemical and cellular assays to identify binding partners and visualize the compound's distribution.

Affinity-based probes are designed to covalently label their target proteins. This can be achieved by incorporating a reactive group, such as an electrophilic warhead (e.g., an acrylamide (B121943) or a fluoromethylketone), into the scaffold. The position of this reactive group is critical and should be chosen based on SAR data to minimize disruption of target binding.

Fluorescent probes are created by attaching a fluorophore to the parent molecule. The choice of fluorophore depends on the specific application, with considerations for quantum yield, photostability, and spectral properties. Indole derivatives themselves can exhibit interesting photophysical properties and have been developed as fluorescent probes. mdpi.com A linker is often used to separate the fluorophore from the core scaffold to avoid steric hindrance.

Biotinylated probes incorporate a biotin (B1667282) tag, which allows for the capture and enrichment of target proteins using streptavidin-coated beads. This is a common strategy in chemical proteomics for target identification.

The following table illustrates the design of such probes:

| Probe Type | Functional Group Added | Linker | Application |

| Affinity Probe | Acrylamide | Short alkyl chain | Covalent labeling of target proteins for identification. |

| Fluorescent Probe | Fluorescein, Rhodamine | Polyethylene glycol (PEG) | Visualization of subcellular localization. |

| Biotinylated Probe | Biotin | Long alkyl chain | Pull-down assays to isolate binding partners. |

Rational Design of Conformationally Restricted Analogues of this compound

The this compound scaffold possesses considerable conformational flexibility due to the rotatable bonds between the indole and sulfonyl groups, and between the sulfonyl and chlorophenyl groups. This flexibility can be a disadvantage, as the molecule may adopt multiple conformations, only one of which might be the bioactive conformation. The rational design of conformationally restricted analogues aims to lock the molecule into a more rigid structure that mimics the bioactive conformation, potentially leading to increased potency and selectivity. nih.gov

This can be achieved by introducing cyclic constraints. For example, bridging the indole and chlorophenyl rings with an aliphatic chain could restrict the rotation around the sulfonyl linker. The synthesis of such bridged compounds can be challenging but offers significant rewards in terms of understanding the conformational requirements for activity. nih.gov

Another approach is to introduce bulky substituents at positions that sterically hinder free rotation. For instance, placing a methyl group at the 3-position of the indole ring or at the 2'-position of the chlorophenyl ring could limit the range of accessible conformations.

The table below provides examples of strategies for conformational restriction:

| Strategy | Modification | Expected Outcome |

| Ring Cyclization | Introduction of an ethylene (B1197577) bridge between the indole and phenyl rings. | Reduced rotational freedom, locked conformation. |

| Steric Hindrance | Addition of a methyl group at the indole C3 position. | Restricted rotation around the C2-S bond. |

| Introduction of a Rigid Linker | Replacement of the sulfonyl group with a more rigid linker. | Defined spatial arrangement of the aromatic rings. |

Parallel Synthesis and Library Generation Strategies for High-Throughput Mechanistic Screening

To efficiently explore the SAR of the this compound scaffold, parallel synthesis and the generation of compound libraries are essential. mdpi.com These approaches allow for the rapid synthesis of a large number of derivatives for high-throughput screening, accelerating the identification of compounds with improved properties.

Solid-phase synthesis is a powerful technique for library generation. The indole scaffold can be attached to a solid support, allowing for the sequential addition of building blocks and easy purification by simple washing steps. For example, an indole precursor could be immobilized on a resin, followed by sulfonation with a variety of substituted phenylsulfonyl chlorides.

Solution-phase parallel synthesis can also be employed, often utilizing automated liquid handling systems. This approach is well-suited for the synthesis of smaller, more focused libraries. A common strategy is to synthesize a common intermediate in bulk and then diversify it in the final steps using a range of different reactants. A convenient and efficient method for the preparation of 2-sulfonylindoles has been achieved through an iodophor-/H2O2-mediated 2-sulfonylation of indoles with sulfonyl hydrazides. mdpi.com This method is environmentally friendly, easy to operate, and suitable for a wide range of substrates, making it potentially adaptable for library synthesis. mdpi.com

The design of the library should be guided by SAR data and computational modeling to maximize the diversity and relevance of the synthesized compounds. A diversity-oriented synthesis approach can be used to generate a wide range of structurally distinct molecules, while a focused library approach targets specific modifications around a known active compound.

The following table summarizes library generation strategies:

| Synthesis Method | Approach | Building Block Diversity | Throughput |

| Solid-Phase Synthesis | Split-and-pool | High | High |

| Solution-Phase Parallel Synthesis | Common intermediate | Moderate | Moderate to High |

| Diversity-Oriented Synthesis | Varied scaffolds and linkers | Very High | Moderate |

Emerging Research Applications and Future Trajectories for 2 4 Chlorophenyl Sulfonyl 1h Indole in Chemical Biology and Material Science

Utility of 2-((4-Chlorophenyl)sulfonyl)-1H-indole as a Molecular Scaffold for New Chemical Probes

The this compound framework represents a highly promising molecular scaffold for the development of sophisticated chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems, requiring high selectivity for its target. The unique combination of the indole (B1671886) ring, the sulfonyl linker, and the chlorophenyl group in this compound provides a versatile platform for designing such tools.

The indole core itself is an excellent fluorophore and its derivatives are frequently employed in the design of fluorescent probes for biological and electrochemical sensing. mdpi.comnih.gov The structure of this compound inherently possesses a donor-π-acceptor (D-π-A) architecture. In this arrangement, the electron-rich indole moiety can act as the electron donor, while the strongly electron-withdrawing sulfonyl group serves as the acceptor. This configuration is known to facilitate intramolecular charge transfer (ICT), a photophysical process that is highly sensitive to the local environment, making it ideal for creating probes that can report on changes in polarity, pH, or ion concentration. mdpi.comias.ac.in

Furthermore, the scaffold can be systematically modified to generate a library of probes with tailored specificities. For instance, the N-H position of the indole ring can be functionalized with recognition moieties designed to bind to specific proteins, enzymes, or nucleic acids. The development of probes targeting the NLRP3 inflammasome, for example, has utilized diarylsulfonylurea scaffolds as the core binding unit, demonstrating the utility of the sulfonyl group in probe design. nih.gov By attaching fluorophores or biotin (B1667282) tags, researchers can create probes for fluorescence microscopy, flow cytometry, or affinity purification experiments, enabling detailed investigation of cellular processes.

| Indole Scaffold Type | Probe Functionality | Target/Application | Sensing Mechanism |

|---|---|---|---|

| Indole-Hemicyanine Conjugate | Fluorescent Probe | Hypochlorite (OCl⁻) in living cells | Change in fluorescence upon reaction |

| Naphthalimide-Indole Conjugate | Chemodosimeter | Cyanide (CN⁻) in aqueous media | Selective chemical reaction leading to signal change |

| Styrylcyanine-Based Indole | pH Probe | Acidic environments | Protonation of nitrogen atoms altering fluorescence |

| Indole-Hydrazone Derivative | Colorimetric Sensor | Fluoride (B91410) (F⁻) and Cyanide (CN⁻) ions | "Naked-eye" color change upon anion binding |

Potential for Integration into Advanced Functional Materials Research (e.g., optoelectronics, sensors)

The same electronic properties that make this compound an attractive scaffold for chemical probes also underpin its potential in advanced materials science, particularly in optoelectronics and chemical sensing. Organic materials are at the forefront of next-generation electronic devices, offering advantages such as low cost, flexibility, and tunable properties. mdpi.comrsc.orgnih.gov

The D-π-A character of the molecule is a critical feature for optoelectronic applications. mdpi.com Such structures are known to have tunable HOMO-LUMO energy gaps, which govern their absorption and emission properties. nih.gov By modifying the substituents on either the indole or the phenyl ring, the electronic properties can be finely tuned, making it possible to design materials for specific applications like Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). ias.ac.inlongdom.org Research has shown that sulfur-containing compounds, and the sulfonyl group in particular, can be strategically incorporated into organic semiconductors to optimize device performance and facilitate efficient electron transport. researchgate.net

In the realm of sensor technology, indole-based compounds have proven effective as chemosensors for detecting various analytes. researchgate.net For example, indole hydrazone derivatives have been synthesized as colorimetric sensors that allow for the "naked-eye" detection of fluoride ions. acs.org The mechanism often involves a specific interaction, such as hydrogen bonding or a chemical reaction, between the sensor molecule and the analyte, which perturbs the sensor's electronic structure and results in a visible color or fluorescence change. acs.org The this compound scaffold, with its acidic N-H proton and polarized sulfonyl group, provides ideal sites for interaction with various analytes, suggesting its potential for development into highly selective and sensitive chemical sensors.

Challenges and Opportunities in the Preclinical Academic Development of Sulfonylated Indoles

The path from a promising molecular scaffold to a clinical drug candidate is fraught with challenges, yet the sulfonylated indole class of compounds also presents significant opportunities. biobostonconsulting.com

Challenges:

Toxicity and Metabolism: A primary hurdle in preclinical development is accurately predicting toxicity. biobostonconsulting.com A significant concern for compounds containing a 4-chlorophenyl group attached to a nitrogen- or sulfur-containing linker is the potential for metabolic activation. For example, related scaffolds have been shown to metabolize into reactive intermediates like p-chlorophenyl isocyanate, which can covalently bind to macromolecules and cause toxicity. A thorough investigation into the metabolic fate of this compound would be essential.

Pharmacokinetics and Solubility: Achieving desirable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is often challenging for organic molecules. Poor aqueous solubility can hinder oral bioavailability and formulation, requiring extensive medicinal chemistry optimization.

Target Selectivity: While the indole scaffold interacts with many biological targets, achieving high selectivity for a single target to minimize off-target effects is a major challenge. This requires extensive structure-activity relationship (SAR) studies and iterative design.

Opportunities:

Therapeutic Versatility: The indole nucleus is a component of numerous approved drugs for cancer, inflammation, and neurodegenerative diseases, indicating a high potential for discovering new therapeutic agents. nih.govrsc.orgmdpi.commdpi.com The sulfonylated indole scaffold offers the opportunity to develop novel agents in these and other disease areas.

Multi-Target Agents: For complex, multifactorial diseases, compounds that can modulate multiple targets are of increasing interest. mdpi.com The inherent promiscuity of the indole scaffold could be strategically harnessed to design multi-target ligands with enhanced efficacy.

Advances in Synthesis: Modern synthetic methodologies, including green chemistry approaches like microwave-assisted synthesis and the use of novel catalysts, can accelerate the creation of libraries of sulfonylated indoles. openmedicinalchemistryjournal.com This allows for more rapid and efficient exploration of the chemical space to optimize for potency and safety.

Identification of Knowledge Gaps and Promising Future Research Directions for this compound

Despite the clear potential of the this compound scaffold, there are significant gaps in our knowledge, which in turn highlight promising avenues for future research.

Identified Knowledge Gaps:

Specific Biological Activity: There is a notable lack of published research on the specific biological activities of this compound. Its molecular targets, potency, and mechanism of action are currently unknown.

Physicochemical and Photophysical Properties: The fundamental electronic and photophysical properties of the compound have not been characterized. Data on its absorption, emission, quantum yield, and electrochemical behavior are needed to validate its potential in material science.

Structure-Activity Relationship (SAR): Without a library of analogues, no SAR data exists. It is unclear how modifications to the indole core or the chlorophenyl ring would impact its biological activity or material properties.

ADMET Profile: The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is completely unexplored.

Promising Future Research Directions:

Library Synthesis and Biological Screening: A primary focus should be the synthesis of the title compound and a diverse library of its derivatives. This library should then undergo high-throughput screening against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, proteases, microbial enzymes) to uncover potential therapeutic applications. mdpi.com

Characterization for Materials Science: A comprehensive study of the photophysical and electrochemical properties of this compound is warranted. This would involve characterizing its performance in prototype electronic devices like OLEDs and exploring its use as a chemosensor for various ions and small molecules.

Computational and Mechanistic Studies: In silico modeling can be used to predict potential biological targets and guide the design of new analogues. For any confirmed biological activity, detailed mechanistic studies should be performed to understand how the compound exerts its effect at a molecular level.

Preclinical Profiling: For any derivatives that show significant biological activity, a full preclinical evaluation should be initiated. This would include in vitro and in vivo studies to establish a comprehensive ADMET profile, with particular attention paid to potential metabolic activation pathways of the chlorophenylsulfonyl moiety.

By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable scaffold for developing next-generation chemical probes, functional materials, and therapeutic agents.

Q & A

Q. What are the optimal catalytic conditions for synthesizing 2-((4-chlorophenyl)sulfonyl)-1H-indole?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 2-(4-chlorophenyl)-1H-indole (a precursor) is synthesized using a Heck reaction with aryl halides and indole derivatives under inert conditions (e.g., nitrogen atmosphere) . Key parameters include:

- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (5 mol%).

- Solvent: DMF or THF.

- Temperature: 80–100°C.

- Purification: Flash chromatography (hexanes/EtOAc) yields ~75% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substituent positions and purity. For example, indole NH protons resonate at δ 10–12 ppm, while sulfonyl groups deshield adjacent protons .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₁ClNO₂S: calc. 292.0264) .

- FT-IR : Detects sulfonyl S=O stretches near 1350–1150 cm⁻¹ .

Q. What are the preliminary biological screening protocols for this compound?

Initial assays include:

- Enzyme inhibition : Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved during characterization?

Discrepancies in proton counts (e.g., indole NH vs. aromatic protons) require:

- Variable-temperature NMR : Resolves dynamic effects like tautomerism .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals. For instance, this compound derivatives may show coupling between sulfonyl and indole protons .

Q. What role does the sulfonyl group play in modulating biological activity?

The sulfonyl group enhances binding to hydrophobic pockets in proteins. Case studies show:

- Protein labeling : Reacts with lysine residues to form sulfonamide adducts, enabling fluorescent tagging .

- Selectivity : Bulky sulfonyl groups reduce off-target effects in kinase inhibitors (e.g., IC₅₀ improvements from 1 µM to 50 nM) .

Q. How do crystallographic studies inform reactivity predictions?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Non-classical H-bonding : Indole NH forms weak interactions (e.g., C–H⋯π) rather than classical H-bonds, influencing solubility .

- Sulfonyl geometry : Dihedral angles (e.g., 85° between phenyl and indole planes) affect steric hindrance in reactions .

Q. What strategies optimize yield in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for sulfonation steps) .

- Protecting groups : Use Boc for indole NH during sulfonyl chloride coupling, improving yields from 40% to 75% .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across studies?

Variability in IC₅₀ values may arise from:

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or serum proteins .

- Compound purity : HRMS and elemental analysis (e.g., C, H, N ±0.3%) ensure >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.